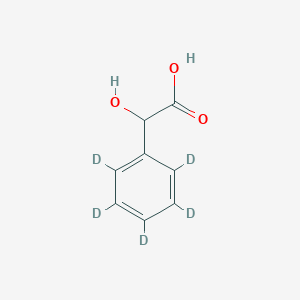

Mandelic acid-2,3,4,5,6-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-hydroxy-2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7,9H,(H,10,11)/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWYDHOAUDWTVEP-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C(=O)O)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Mandelic Acid-2,3,4,5,6-d5: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Core Properties and Characteristics of Mandelic Acid-2,3,4,5,6-d5

This technical guide provides a comprehensive overview of the properties, characteristics, and applications of this compound, a deuterated analog of mandelic acid. This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their work.

Core Properties and Characteristics

This compound is a stable isotope-labeled form of mandelic acid where five hydrogen atoms on the phenyl ring have been replaced with deuterium. This isotopic substitution results in a compound that is chemically similar to its non-deuterated counterpart but has a higher molecular weight. This key difference makes it an ideal internal standard for quantitative analysis by mass spectrometry.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, alongside those of its non-deuterated form for comparison.

| Property | This compound | Mandelic Acid |

| Molecular Formula | C₈H₃D₅O₃ | C₈H₈O₃ |

| Molecular Weight | 157.18 g/mol | 152.15 g/mol |

| Appearance | White to Off-White Solid | White Crystalline Powder |

| Melting Point | 120-121 °C | 118-121 °C |

| Solubility | DMSO (Slightly), Ethyl Acetate (Slightly), Methanol (Slightly), Water (Slightly) | Soluble in water, alcohol, and propylene (B89431) glycol |

| CAS Number | 70838-71-0 | 90-64-2 |

Applications in Research and Drug Development

The primary application of this compound is as an internal standard in quantitative analytical methods, particularly in chromatography coupled with mass spectrometry (e.g., LC-MS, GC-MS). Its use is critical in pharmacokinetic and metabolic studies.

As a deuterated internal standard, it is added to biological samples at a known concentration at the beginning of the sample preparation process. Because it is chemically almost identical to the analyte (mandelic acid), it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. This allows for accurate quantification of the analyte by correcting for variations in sample extraction, handling, and instrument response.

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and purification of this compound are not widely available in the public domain and are often proprietary, a general workflow for its use as an internal standard is presented below. Similarly, detailed synthetic procedures for mandelic acid itself can be found in the chemical literature, but these would require adaptation for the deuterated analog, typically starting from a deuterated benzene (B151609) precursor.

Generalized Protocol for Quantitative Analysis using Mandelic Acid-d5 as an Internal Standard by LC-MS

This protocol outlines the general steps for quantifying mandelic acid in a biological matrix using this compound as an internal standard.

1. Preparation of Standards and Samples:

- Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

- Prepare a series of calibration standards by spiking known concentrations of mandelic acid into the blank biological matrix (e.g., plasma, urine).

- Add a fixed concentration of the this compound internal standard solution to all calibration standards, quality control samples, and unknown samples.

2. Sample Extraction:

- Perform a protein precipitation by adding a solvent like acetonitrile (B52724) to the biological samples.

- Vortex and centrifuge the samples to pellet the precipitated proteins.

- Transfer the supernatant to a clean tube for further processing or direct injection.

3. LC-MS/MS Analysis:

- Inject the prepared samples onto a suitable liquid chromatography column (e.g., C18).

- Use an appropriate mobile phase gradient to achieve chromatographic separation of mandelic acid from other matrix components.

- Detect the analyte and the internal standard using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both mandelic acid and this compound should be monitored.

4. Data Analysis:

- Calculate the peak area ratio of the analyte to the internal standard for all samples.

- Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.

- Determine the concentration of mandelic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the use of this compound as an internal standard in a quantitative bioanalytical assay.

Mandelic Acid Metabolic Pathway

Mandelic acid is a metabolite in several biological pathways. The diagram below illustrates a key bacterial degradation pathway for mandelic acid.

A Technical Guide to the Synthesis and Isotopic Purity of Mandelic Acid-d5

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Mandelic acid-d5. The information presented herein is intended to support researchers and professionals in the fields of drug development, metabolism studies, and analytical chemistry where isotopically labeled compounds are of significant interest.

Introduction

Mandelic acid-d5, the pentadeuterated isotopologue of mandelic acid, serves as a valuable internal standard in quantitative bioanalytical assays. Its use in techniques such as liquid chromatography-mass spectrometry (LC-MS) allows for precise and accurate quantification of mandelic acid in complex biological matrices by correcting for matrix effects and variations in sample processing. This guide details a common synthetic route to Mandelic acid-d5 and the analytical methodologies employed to ascertain its isotopic purity.

Synthesis of Mandelic Acid-d5

The most prevalent and adaptable method for the synthesis of Mandelic acid-d5 involves a two-step process commencing with commercially available benzaldehyde-d5. This pathway first generates a cyanohydrin intermediate, mandelonitrile-d5, which is subsequently hydrolyzed to yield the final product.

Synthesis Workflow

The logical flow of the synthesis is depicted in the following diagram:

Caption: Synthetic pathway for Mandelic acid-d5 from Benzaldehyde-d5.

Experimental Protocol: Synthesis of Mandelic Acid-d5

This protocol is adapted from established procedures for the synthesis of unlabeled mandelic acid.[1][2][3]

Step 1: Formation of Mandelonitrile-d5

-

In a well-ventilated fume hood, a solution of sodium cyanide in water is prepared.

-

Benzaldehyde-d5 is added to this solution.

-

A saturated solution of sodium bisulfite is then slowly added to the stirring mixture. The temperature should be maintained using an ice bath.

-

The formation of an oily layer of mandelonitrile-d5 will be observed.

-

Upon completion of the reaction, the mandelonitrile-d5 layer is separated.

Step 2: Hydrolysis of Mandelonitrile-d5 to Mandelic Acid-d5

-

The crude mandelonitrile-d5 is immediately treated with concentrated hydrochloric acid.[1]

-

The mixture is stirred, and the hydrolysis is allowed to proceed.

-

The reaction mixture is then heated to facilitate the conversion of the nitrile group to a carboxylic acid.

-

After cooling, the resulting solid, a mixture of mandelic acid-d5 and ammonium (B1175870) chloride, is collected by filtration.

Step 3: Purification

-

The crude product is purified by recrystallization from a suitable solvent, such as benzene (B151609) or water, to yield pure Mandelic acid-d5.[1]

Isotopic Purity Analysis

The determination of isotopic purity is a critical step to ensure the quality and reliability of Mandelic acid-d5 as an internal standard. The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[4]

Analytical Workflow

The general workflow for determining the isotopic purity of a synthesized deuterated compound is outlined below:

Caption: General workflow for the isotopic purity analysis of Mandelic acid-d5.

Experimental Protocol: Isotopic Purity Determination

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the positions of deuterium (B1214612) labels and assessing isotopic enrichment.[4]

-

Sample Preparation: A sample of the synthesized Mandelic acid-d5 is dissolved in a suitable NMR solvent (e.g., DMSO-d6, CDCl3).

-

¹H NMR Analysis: The absence or significant reduction of signals in the aromatic region of the proton NMR spectrum provides a qualitative confirmation of high deuteration on the phenyl ring.

-

²H NMR Analysis: Deuterium NMR is used for direct detection and quantification of the deuterium nuclei. The integral of the deuterium signal relative to a known internal standard can be used to determine the isotopic enrichment.

-

Data Analysis: The isotopic purity is calculated by comparing the integrals of the residual proton signals in the ¹H NMR spectrum to the corresponding signals in the spectrum of a non-deuterated standard, or by direct integration in the ²H NMR spectrum.

3.2.2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for determining the isotopic distribution of a labeled compound.[5]

-

Sample Preparation: A dilute solution of Mandelic acid-d5 is prepared in a suitable solvent compatible with the LC mobile phase.

-

Chromatographic Separation: The sample is injected into a high-performance liquid chromatography (HPLC) system, typically with a C18 column, to separate the analyte from any impurities.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to detect the molecular ions of Mandelic acid-d5 and its isotopologues. For Mandelic acid-d5, the precursor ion m/z 156.9 would be monitored.[5]

-

Data Analysis: The isotopic distribution is determined by measuring the relative abundances of the mass peaks corresponding to the fully deuterated species (d5) and the less-deuterated isotopologues (d4, d3, etc.). The isotopic purity is expressed as the percentage of the d5 species relative to the sum of all isotopologues.

Data Presentation

The following tables summarize typical quantitative data that would be generated during the synthesis and analysis of Mandelic acid-d5.

Table 1: Synthesis Yield of Mandelic Acid-d5

| Step | Product | Starting Material | Typical Yield (%) |

| 1 | Mandelonitrile-d5 | Benzaldehyde-d5 | 80 - 90 |

| 2 | Mandelic Acid-d5 | Mandelonitrile-d5 | 70 - 85 |

| Overall | Mandelic Acid-d5 | Benzaldehyde-d5 | 56 - 77 |

Table 2: Isotopic Purity of Mandelic Acid-d5

| Analytical Method | Parameter | Typical Value |

| NMR Spectroscopy | Deuterium Enrichment at Phenyl Ring | > 98% |

| LC-MS/MS | Isotopic Purity (d5 species) | > 98% |

| d4 Isotopologue Abundance | < 2% | |

| d0 (unlabeled) Isotopologue Abundance | < 0.1% |

Conclusion

The synthesis of Mandelic acid-d5 from benzaldehyde-d5 via a cyanohydrin intermediate is a well-established and efficient method. Rigorous analytical characterization using NMR and LC-MS/MS is essential to confirm the isotopic purity and ensure its suitability as an internal standard for quantitative studies. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals working with this important isotopically labeled compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. asianpubs.org [asianpubs.org]

- 3. rvq-sub.sbq.org.br [rvq-sub.sbq.org.br]

- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to Deuterated Mandelic Acid (CAS Number: 70838-71-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(±)-Mandelic-2,3,4,5,6-d5 acid, a deuterated analog of mandelic acid, is a valuable tool in pharmaceutical research and development. Its primary application lies in its use as a stable isotope-labeled internal standard for the highly accurate quantification of mandelic acid in biological matrices.[1] This technical guide provides a comprehensive overview of its properties, synthesis, analytical characterization, and applications in metabolic and pharmacokinetic studies.

Chemical and Physical Properties

(±)-Mandelic-2,3,4,5,6-d5 acid is a white to off-white solid. The key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 70838-71-0 | [2] |

| Molecular Formula | C₈H₃D₅O₃ | [2] |

| Molecular Weight | 157.18 g/mol | [2] |

| Appearance | White to Off-White Solid | MedChemExpress |

| Purity (Isotopic) | ≥95% (typically ~98 atom % D) | [2] |

| Melting Point | 120-121 °C | [3] |

| Solubility | Slightly soluble in DMSO, Ethyl Acetate, Methanol, and Water | [3] |

| Storage Temperature | Refrigerator | [3] |

Synthesis

A potential synthetic workflow is outlined below:

Caption: Plausible synthetic pathway for (±)-Mandelic-2,3,4,5,6-d5 Acid.

Experimental Protocol (Adapted from Organic Syntheses for non-deuterated mandelic acid):

Step 1: Synthesis of Acetophenone-d5

This step would involve a Friedel-Crafts acylation of benzene-d6 with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Step 2: Synthesis of Dichloroacetophenone-d5

Acetophenone-d5 would then be chlorinated, for example, using chlorine gas in glacial acetic acid, to yield dichloroacetophenone-d5.

Step 3: Hydrolysis to (±)-Mandelic-2,3,4,5,6-d5 Acid

The final step involves the hydrolysis of dichloroacetophenone-d5 using a base, such as sodium hydroxide, followed by acidification with hydrochloric acid to yield the final product. The crude product would then be purified by recrystallization.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectra for (±)-Mandelic-2,3,4,5,6-d5 acid are not publicly available, the expected spectra can be inferred.

-

¹H NMR: The proton NMR spectrum would be significantly simplified compared to non-deuterated mandelic acid. The aromatic region (typically ~7.3-7.5 ppm) would be absent due to the deuterium (B1214612) substitution on the phenyl ring. A singlet would be expected for the α-proton on the carbon adjacent to the carboxylic acid and hydroxyl group. The protons of the hydroxyl and carboxylic acid groups would also be present, with their chemical shifts being solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum would show signals for the carbonyl carbon, the α-carbon, and the carbons of the phenyl ring. The signals for the deuterated carbons would be observed as multiplets due to carbon-deuterium coupling and would have significantly lower intensity compared to protonated carbons.

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for confirming the identity and isotopic purity of (±)-Mandelic-2,3,4,5,6-d5 acid.

-

Electron Ionization (EI-MS): The mass spectrum of the non-deuterated mandelic acid shows a molecular ion peak (M+) at m/z 152.[4] For the d5 analog, the molecular ion peak would be expected at m/z 157. Common fragmentation patterns for carboxylic acids include the loss of the carboxyl group (-COOH, 45 Da) and the hydroxyl group (-OH, 17 Da).[5]

-

Electrospray Ionization (ESI-MS): In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 156.

Applications in Research and Drug Development

The primary utility of (±)-Mandelic-2,3,4,5,6-d5 acid is as an internal standard in quantitative analytical methods, particularly for pharmacokinetic and metabolic studies of mandelic acid and related compounds.[1]

Use as an Internal Standard in Quantitative Analysis

Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry-based assays due to their similar chemical and physical properties to the analyte, which allows for accurate correction of matrix effects and variations in sample preparation and instrument response.[6]

Experimental Protocol: Quantification of Mandelic Acid in Urine using LC-MS/MS

This protocol is adapted from a method for the determination of mandelic acid in urine.

1. Sample Preparation:

-

Aliquots of urine samples are spiked with a known concentration of (±)-Mandelic-2,3,4,5,6-d5 acid as the internal standard.

-

The samples are acidified (e.g., with 2% acetic acid).[7]

-

The samples are then filtered before injection into the LC-MS/MS system.[7]

2. LC-MS/MS Analysis:

-

Chromatography: Reverse-phase chromatography is typically used for separation.

-

Mass Spectrometry: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. The precursor-to-product ion transitions for both the analyte (mandelic acid) and the internal standard (mandelic acid-d5) are monitored.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Mandelic Acid | 151.0 | 107.0 |

| (±)-Mandelic-2,3,4,5,6-d5 Acid | 156.0 | 112.0 |

3. Data Analysis:

-

The ratio of the peak area of the analyte to the peak area of the internal standard is used to construct a calibration curve from standards with known concentrations.

-

The concentration of mandelic acid in the unknown samples is then determined from this calibration curve.

Method Validation Parameters from a Representative Study:

| Parameter | Result |

| Limit of Detection (LOD) | 0.02 mg/L |

| Limit of Quantification (LOQ) | 0.075 mg/L |

| Accuracy | > 82% |

| Variability (Precision) | < 11% |

Data adapted from a study on the quantitative determination of mandelic acid in urine by HPLC-MS/MS with isotopic dilution.[6]

Metabolic and Pharmacokinetic Studies

Deuterated compounds are used as tracers to study the metabolic fate and pharmacokinetic profiles of drugs and other xenobiotics.[2][8] By administering the deuterated compound, researchers can distinguish it from the endogenous, non-labeled compound and track its absorption, distribution, metabolism, and excretion (ADME).

Workflow for a Pharmacokinetic Study:

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Mandelic acid-2,3,4,5,6-d5 - Marques da Silva & Neves, Lda [marquessilvaneves.com]

- 3. ema.europa.eu [ema.europa.eu]

- 4. Mandelic acid [webbook.nist.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. redalyc.org [redalyc.org]

- 8. file.medchemexpress.com [file.medchemexpress.com]

Physical and chemical properties of "Mandelic acid-2,3,4,5,6-d5"

An In-depth Whitepaper on the Physical, Chemical, and Experimental Properties of Deuterated Mandelic Acid

This technical guide provides a comprehensive overview of Mandelic acid-2,3,4,5,6-d5, a deuterated analog of mandelic acid. Designed for researchers, scientists, and professionals in drug development, this document details the compound's core properties, experimental protocols for its synthesis and application, and its role in metabolic pathways. The inclusion of stable isotopes like deuterium (B1214612) in drug molecules is a critical tool for tracing and quantification in drug development, with deuteration potentially influencing the pharmacokinetic and metabolic profiles of pharmaceuticals.[1][2]

Core Physical and Chemical Properties

This compound is a stable, isotopically labeled form of mandelic acid, an aromatic alpha-hydroxy acid.[1][2] Its physical properties are analogous to its non-deuterated counterpart, appearing as a white crystalline solid.[3] The primary distinction lies in its increased molecular weight due to the substitution of five hydrogen atoms with deuterium on the phenyl ring.

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the tables below. Data for the non-labeled (protio) compound is provided for comparison.

Table 1: General and Physical Properties

| Property | This compound | (±)-Mandelic Acid (unlabeled) |

| Appearance | White Crystalline Solid (inferred) | White Crystalline Powder[3] |

| CAS Number | 70838-71-0[1][2] | 90-64-2[3] |

| Molecular Formula | C₈H₃D₅O₃[1][2] | C₈H₈O₃[3] |

| Molecular Weight | 157.18 g/mol [1][2] | 152.15 g/mol [3] |

| Melting Point | 120-121 °C | 119-121 °C[4] |

| Boiling Point | Not available | 321.8 °C[3] |

| Purity | ≥95%[1], 98 atom % D[5] | ≥99%[4] |

Table 2: Solubility Data (for unlabeled Mandelic Acid)

| Solvent | Solubility |

| Water | 158 g/L at 20 °C[6] |

| Ethanol | Soluble[3] |

| Isopropanol | Soluble[7] |

| Diethyl Ether | Highly Soluble[3] |

| Petroleum Ether | Insoluble[3] |

Experimental Protocols

Detailed methodologies are crucial for the effective application of this compound in a research setting. The following sections outline protocols for its synthesis and its primary application as an internal standard.

Synthesis of this compound

The synthesis of this compound typically follows established methods for preparing unlabeled mandelic acid, with the crucial substitution of a deuterated precursor.[5] The most common route involves the hydrolysis of mandelonitrile, which is formed from the reaction of benzaldehyde (B42025) and a cyanide source.[7]

Protocol: Synthesis via Mandelonitrile-d5 Hydrolysis

This protocol is adapted from standard procedures for mandelic acid synthesis.[5] The starting material is Benzaldehyde-2,3,4,5,6-d5.

-

Step 1: Formation of Mandelonitrile-d5.

-

In a reaction vessel, dissolve Benzaldehyde-d5 in a suitable solvent (e.g., water).

-

Add a solution of sodium bisulfite to form the adduct.

-

Introduce a solution of sodium cyanide. The bisulfite is displaced by the cyanide ion in a nucleophilic substitution to form Mandelonitrile-d5.

-

The resulting oily layer of mandelonitrile-d5 is separated from the aqueous phase.

-

-

Step 2: Acid Hydrolysis.

-

Add concentrated hydrochloric acid to the crude Mandelonitrile-d5.

-

The mixture is heated on a steam bath to facilitate the hydrolysis of the nitrile group to a carboxylic acid, yielding this compound. This process also produces ammonium (B1175870) chloride as a byproduct.

-

-

Step 3: Purification.

-

The crude product mixture is cooled to precipitate the mandelic acid and ammonium chloride.

-

The mandelic acid is separated from the inorganic salt by extraction with a hot solvent in which mandelic acid is soluble but ammonium chloride is not, such as benzene (B151609) or diethyl ether.[5]

-

The extract is then cooled, allowing the purified this compound to crystallize.

-

The crystals are collected by filtration and dried.

-

References

Mandelic Acid-d5: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Mandelic acid-d5, a deuterated analog of mandelic acid. This document furnishes its core physicochemical properties, a detailed experimental protocol for its application as an internal standard in quantitative analysis, and an illustrative representation of the metabolic pathway of its non-deuterated counterpart.

Core Physicochemical Properties

Mandelic acid-d5, also known as (±)-Mandelic-2,3,4,5,6-d5 acid, is a stable, isotopically labeled form of mandelic acid. The five hydrogen atoms on the phenyl ring are replaced with deuterium. This substitution results in a higher molecular weight compared to the unlabeled compound, making it an ideal internal standard for mass spectrometry-based quantification methods.

Below is a summary of its key quantitative data:

| Property | Value |

| Molecular Formula | C₈H₃D₅O₃ |

| Molecular Weight | 157.18 g/mol |

| CAS Number | 70838-71-0 |

| Melting Point | 120-121 °C |

Experimental Protocol: Quantification of Mandelic Acid in Human Urine using Mandelic Acid-d5 by HPLC-MS/MS

This protocol details a method for the quantitative analysis of mandelic acid in human urine samples, employing Mandelic acid-d5 as an internal standard to ensure accuracy and precision by correcting for matrix effects and variations in sample processing.[1]

Materials and Reagents

-

Mandelic Acid (analyte)

-

Mandelic Acid-d5 (internal standard)

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic Acid (LC-MS grade)

-

Deionized Water

-

Human Urine Samples

-

0.2 µm Syringe Filters

Preparation of Standard and Spiking Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve mandelic acid and Mandelic acid-d5 in methanol to prepare individual primary stock solutions.

-

Working Standard Solutions: Prepare a series of working standard solutions of mandelic acid by serial dilution of the primary stock solution with a methanol/water mixture.

-

Internal Standard Spiking Solution: Prepare a working solution of Mandelic acid-d5 at a fixed concentration (e.g., 1 µg/mL) in methanol.

Sample Preparation

-

Thaw frozen urine samples at room temperature.

-

Vortex the samples to ensure homogeneity.

-

To a 1.5 mL microcentrifuge tube, add 100 µL of the urine sample.

-

Add 10 µL of the Mandelic acid-d5 internal standard spiking solution.

-

Add 890 µL of 0.1% formic acid in water.

-

Vortex for 30 seconds.

-

Filter the sample through a 0.2 µm syringe filter into an HPLC vial.

HPLC-MS/MS Instrumentation and Conditions

-

HPLC System: A high-performance liquid chromatography system capable of gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient Elution:

-

0-1 min: 5% B

-

1-5 min: 5% to 95% B

-

5-6 min: 95% B

-

6-6.1 min: 95% to 5% B

-

6.1-8 min: 5% B

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Mandelic Acid: Precursor Ion (m/z) 151.0 -> Product Ion (m/z) 107.0

-

Mandelic Acid-d5: Precursor Ion (m/z) 156.0 -> Product Ion (m/z) 112.0

-

Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of mandelic acid to Mandelic acid-d5 against the concentration of the mandelic acid standards.

-

Determine the concentration of mandelic acid in the urine samples by interpolating their peak area ratios from the calibration curve.

Bacterial Metabolic Pathway of Mandelic Acid

Mandelic acid is a key intermediate in the degradation of aromatic compounds by various bacteria, such as Pseudomonas putida. The mandelate (B1228975) pathway involves a series of enzymatic reactions that convert mandelic acid to benzoate, which then enters the β-ketoadipate pathway for further metabolism.[2][3][4][5][6][7]

This diagram illustrates the enzymatic conversion of D(-)-Mandelate to Benzoate, which is then further metabolized.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of the enzymes of the mandelate pathway by Pseudomonas putida. I. Synthesis of enzymes by the wild type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Synthesis of the Enzymes of the Mandelate Pathway by Pseudomonas putida II. Isolation and Properties of Blocked Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of the enzymes of the mandelate pathway by Pseudomonas putida. 3. Isolation and properties of constitutive mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Technical Guide to Mandelic Acid-2,3,4,5,6-d5: Commercial Availability, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the commercial landscape and scientific applications of Mandelic acid-2,3,4,5,6-d5, a deuterated analog of mandelic acid. This document provides a comprehensive overview of its availability from leading chemical suppliers, detailed technical specifications, and a survey of its current and potential applications in research and drug development, with a focus on its use as an internal standard in analytical methods.

Commercial Availability and Key Suppliers

This compound is commercially available from several reputable suppliers of research chemicals and stable isotope-labeled compounds. The primary suppliers identified include LGC Standards, Santa Cruz Biotechnology (SCBT), and Cayman Chemical. These companies provide the compound in various quantities suitable for research and development purposes.

A summary of key quantitative data from these suppliers is presented in Table 1 for easy comparison. It is important to note that while chemical purity is consistently high across suppliers, isotopic purity, a critical parameter for many applications, may vary. Researchers are advised to consult the certificate of analysis for lot-specific data.

Table 1: Commercial Availability and Specifications of this compound

| Supplier | Product Code/CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Chemical Purity | Isotopic Purity |

| LGC Standards | CDN-D-6354 | C₈H₃D₅O₃ | 157.18 | min 98% | 98 atom % D[1] |

| Santa Cruz Biotechnology | sc-224423 | C₈H₃D₅O₃ | 157.18 | Information not publicly available | Information not publicly available |

| Cayman Chemical | Not specified | C₈H₃D₅O₃ | 157.18 | ≥98% (for non-deuterated)[2] | Information not publicly available |

| MedChemExpress | HY-113333S | C₈H₃D₅O₃ | 157.18 | Information not publicly available | Information not publicly available |

| Amsbio | AMS.TMID-0056-1-MG | Not specified | Not specified | Information not publicly available | Information not publicly available |

Physicochemical Properties

Table 2: Physicochemical Properties of Mandelic Acid (Non-deuterated)

| Property | Value |

| Melting Point | 119-121 °C |

| Solubility | Soluble in water, ethanol, and diethyl ether. |

| pKa | 3.41 |

Applications in Research and Drug Development

The primary application of this compound is as an internal standard for the quantitative analysis of mandelic acid in biological matrices by mass spectrometry-based methods, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). The stable isotope label ensures that the internal standard co-elutes with the analyte and experiences similar ionization efficiency, leading to accurate and precise quantification.

Experimental Protocol: Quantification of Mandelic Acid in Urine using HPLC-MS/MS

One documented application of Mandelic acid-d5 is as an internal standard in a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the determination of mandelic acid in urine samples. This is particularly relevant for monitoring occupational exposure to styrene, as mandelic acid is a known metabolite.

Objective: To accurately quantify the concentration of mandelic acid in human urine samples.

Methodology:

-

Sample Preparation: Urine samples are diluted with a solution containing a known concentration of this compound as the internal standard.

-

Chromatographic Separation: The prepared samples are injected into an HPLC system equipped with a C18 reversed-phase column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small percentage of formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol) is used to separate mandelic acid from other urine matrix components.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both mandelic acid and this compound are monitored.

-

Quantification: The ratio of the peak area of the analyte (mandelic acid) to the peak area of the internal standard (this compound) is calculated. This ratio is then used to determine the concentration of mandelic acid in the original urine sample by comparing it to a calibration curve prepared with known concentrations of mandelic acid and a constant concentration of the internal standard.

Potential Applications in Pharmacokinetic Studies

Deuteration of drug molecules is a well-established strategy in drug development to alter their pharmacokinetic profiles. The replacement of hydrogen with deuterium (B1214612) can slow down metabolic processes that involve the cleavage of carbon-hydrogen bonds, a phenomenon known as the kinetic isotope effect. This can lead to a longer half-life, increased exposure, and potentially improved therapeutic efficacy or a more favorable dosing regimen.

While specific experimental protocols for using this compound to modulate pharmacokinetics are not yet widely published, its potential in this area is significant. The deuteration on the phenyl ring could influence its metabolism by cytochrome P450 enzymes.

Workflow for Investigating the Pharmacokinetic Impact of Deuteration:

Caption: Workflow for Investigating the Pharmacokinetic Impact of Deuteration.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific research on the direct involvement of this compound in cellular signaling pathways. The biological activity of non-deuterated mandelic acid is primarily associated with its antimicrobial properties and its effects on skin as an alpha-hydroxy acid. It is not typically characterized as a signaling molecule that interacts with specific cellular receptors or pathways in the classical sense.

The primary utility of the deuterated form in a biological context is as a stable, non-radioactive tracer to study the absorption, distribution, metabolism, and excretion (ADME) of mandelic acid.

Logical Relationship of Deuterated Compound Application:

Caption: Logical Flow of Deuterated Compound Applications.

Conclusion

This compound is a readily available research chemical with a primary and well-established application as an internal standard for the accurate quantification of mandelic acid. While its potential to modulate the pharmacokinetic properties of mandelic acid is theoretically sound, further experimental investigation is required to fully elucidate these effects. For researchers in analytical chemistry, drug metabolism, and pharmacokinetics, this compound serves as an invaluable tool for precise and reliable quantitative studies. As with any specialized chemical, it is imperative to consult the supplier's certificate of analysis for the most accurate and lot-specific data on purity and isotopic enrichment to ensure the integrity of experimental results.

References

An In-depth Technical Guide to Mandelic Acid-d5 for Metabolic Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of Mandelic acid-d5 in metabolic research. Mandelic acid-d5, a deuterium-labeled stable isotope of mandelic acid, serves as an invaluable tool for the accurate quantification of its unlabeled counterpart in biological matrices. Its primary application lies in its use as an internal standard in mass spectrometry-based analytical methods, which is crucial for studies in drug metabolism, pharmacokinetics (DMPK), and toxicology. This guide details the properties of Mandelic acid-d5, experimental protocols for its use, and its role in understanding metabolic pathways.

Introduction to Mandelic Acid and its Deuterated Analog

Mandelic acid (C₈H₈O₃) is an alpha-hydroxy acid that exists as a chiral molecule with two enantiomers, (R)- and (S)-mandelic acid. In humans, it is a key metabolite of styrene (B11656) and ethylbenzene, making its quantification in urine a critical biomarker for occupational and environmental exposure to these industrial solvents.[1][2] Furthermore, derivatives of mandelic acid are formed during the metabolism of endogenous compounds such as adrenaline and noradrenaline.[3]

Mandelic acid-d5 is a form of mandelic acid where five hydrogen atoms on the phenyl group have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling results in a molecule that is chemically identical to mandelic acid but has a higher molecular weight. This mass difference is the key to its utility in metabolic studies, as it can be easily distinguished from the endogenous, unlabeled mandelic acid by a mass spectrometer.[4][5] The primary use of Mandelic acid-d5 is as an internal standard in quantitative analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).[4][6] The addition of a known amount of the deuterated standard to a biological sample allows for the correction of variability during sample preparation and analysis, thereby ensuring high accuracy and precision in the measurement of the unlabeled mandelic acid.[7]

Physical and Chemical Properties

A summary of the key physical and chemical properties of Mandelic acid and its deuterated analog is presented in the table below.

| Property | Mandelic Acid | Mandelic Acid-d5 |

| Chemical Formula | C₈H₈O₃ | C₈H₃D₅O₃ |

| Molecular Weight | 152.15 g/mol | 157.18 g/mol |

| Appearance | White crystalline powder | White to off-white solid |

| Melting Point | 118-121 °C | 120-121 °C |

| Solubility | Soluble in water, ethanol, and ether | Slightly soluble in DMSO, Ethyl Acetate, Methanol (B129727), and Water |

Synthesis of Mandelic Acid-d5

While detailed, specific synthesis protocols for Mandelic acid-d5 are proprietary and not always publicly available, the general approach involves using a deuterated precursor. A common method for synthesizing mandelic acid is the hydrolysis of mandelonitrile, which is formed from the reaction of benzaldehyde (B42025) and a cyanide source.[8] For the synthesis of Mandelic acid-d5, the starting material would be benzaldehyde-d5.

The following diagram illustrates a plausible synthetic pathway for Mandelic acid-d5.

Metabolic Pathways of Mandelic Acid

Mandelic acid is a central molecule in several metabolic pathways, both in microorganisms and in mammals. In humans, the most significant pathway leading to mandelic acid excretion is the metabolism of styrene.

Styrene Metabolism

Styrene, an industrial chemical, is metabolized in the body primarily by cytochrome P450 enzymes to form styrene-7,8-oxide. This epoxide is then hydrolyzed by epoxide hydrolase to styrene glycol, which is further oxidized to mandelic acid and subsequently to phenylglyoxylic acid.[1] The quantification of mandelic acid in urine is therefore a reliable indicator of styrene exposure.[2]

The following diagram illustrates the major metabolic pathway of styrene to mandelic acid.

Experimental Protocols

The use of Mandelic acid-d5 as an internal standard is central to the accurate quantification of mandelic acid in biological samples. Below are detailed protocols for sample preparation and analysis using LC-MS/MS.

Sample Preparation for Urine Analysis

This protocol is adapted from a method for determining mandelic acid in urine.[9][10]

-

Sample Thawing and Dilution:

-

Thaw frozen urine samples at room temperature.

-

Vortex the samples to ensure homogeneity.

-

Filter the urine through a 0.22 µm syringe filter.

-

In a clean microcentrifuge tube, add 200 µL of the filtered urine.

-

Add a known concentration of Mandelic acid-d5 internal standard solution.

-

Add 800 µL of pure water to achieve a 1:5 dilution.

-

Vortex the diluted sample thoroughly.

-

-

Preparation of Calibration Standards:

-

Prepare a stock solution of unlabeled mandelic acid in a suitable solvent (e.g., methanol or water).

-

Perform serial dilutions of the stock solution to create a series of calibration standards with concentrations ranging from, for example, 5 to 100 ng/mL.[9]

-

To each calibration standard, add the same concentration of Mandelic acid-d5 internal standard as was added to the unknown samples.

-

The calibration standards should be prepared in a matrix that mimics the biological sample (e.g., a blank urine matrix) to account for matrix effects.

-

LC-MS/MS Analysis

The following is a general LC-MS/MS protocol for the analysis of mandelic acid using Mandelic acid-d5 as an internal standard. Parameters may need to be optimized for specific instruments.

Liquid Chromatography (LC) Conditions:

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., Agilent Zorbax Eclipse XDB-C18, 150 mm × 2.1 mm, 3.5 µm)[9] |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Isocratic or a gradient elution can be used. A typical starting condition could be 50% A and 50% B.[9] |

| Flow Rate | 400 µL/min[9] |

| Injection Volume | 2 µL[9] |

| Column Temperature | 30 °C |

Tandem Mass Spectrometry (MS/MS) Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Mandelic Acid: m/z 151 -> 107 (Quantifier), m/z 151 -> 106 (Qualifier) Mandelic Acid-d5: m/z 156 -> 112 (Quantifier), m/z 156 -> 111 (Qualifier) |

| Collision Energy | Optimized for the specific instrument and transition (typically in the range of 10-30 eV) |

| Spray Voltage | 4500 V[9] |

| Source Temperature | 500 °C |

Note on MRM Transitions: The precursor ion for mandelic acid in negative ion mode is the deprotonated molecule [M-H]⁻ at m/z 151. A common product ion results from the loss of the carboxyl group (CO₂H), leading to a fragment at m/z 107. For Mandelic acid-d5, the precursor ion is at m/z 156, and a corresponding loss of the carboxyl group would result in a fragment at m/z 112. The specific transitions and collision energies should be optimized for the instrument in use.

Data Analysis and Quantification

The quantification of mandelic acid in the biological samples is achieved by constructing a calibration curve.

-

Calibration Curve Construction:

-

Analyze the prepared calibration standards using the optimized LC-MS/MS method.

-

For each standard, calculate the ratio of the peak area of the unlabeled mandelic acid to the peak area of the Mandelic acid-d5 internal standard.

-

Plot the peak area ratio against the known concentration of each calibration standard.

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). A good linearity is indicated by an R² value > 0.99.[9]

-

-

Quantification of Unknown Samples:

-

Analyze the prepared unknown samples using the same LC-MS/MS method.

-

Calculate the peak area ratio of mandelic acid to Mandelic acid-d5 for each unknown sample.

-

Use the equation from the calibration curve to calculate the concentration of mandelic acid in the unknown samples.

-

The following diagram illustrates the general workflow for quantitative analysis using a deuterated internal standard.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the analysis of mandelic acid using Mandelic acid-d5 as an internal standard, based on a reported HPLC-MS/MS method.[6]

| Parameter | Value |

| Linearity Range | 0.1 - 10,000 µg/L |

| Correlation Coefficient (R²) | > 0.999 |

| Limit of Detection (LOD) | 0.02 mg/L |

| Limit of Quantitation (LOQ) | 0.075 mg/L |

| Accuracy | > 82% |

| Precision (Variability) | < 11% |

Conclusion

Mandelic acid-d5 is an essential tool for researchers and scientists engaged in metabolic studies, particularly in the fields of toxicology and drug metabolism. Its use as an internal standard in mass spectrometry-based methods provides the necessary accuracy and precision for the reliable quantification of mandelic acid in complex biological matrices. The protocols and data presented in this guide offer a solid foundation for the implementation of robust analytical methods for metabolic research. The ability to accurately measure mandelic acid levels is critical for assessing exposure to industrial chemicals like styrene and for furthering our understanding of various metabolic pathways.

References

- 1. Mass spectral fragmentation patterns of benzilic and mandelic acid hydrazides and their arylidene derivatives -ORCA [orca.cardiff.ac.uk]

- 2. The use of isomeric compounds as internal standards for quantitative mass fragmentography of biological samples. Determination of homovanillic acid in cerebrospinal fluid and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Quantitative gas chromatographic mass spectrometric determination of mandelic acid in blood plasma. Comparison of deuterated and homologous internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Internal Standards in metabolomics - IsoLife [isolife.nl]

- 6. researchgate.net [researchgate.net]

- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. CN103869012A - Measuring method for mandelic acid in urine by liquid chromatography-tandem mass spectrometry - Google Patents [patents.google.com]

- 10. CN103869012B - Measuring method for mandelic acid in urine by liquid chromatography-tandem mass spectrometry - Google Patents [patents.google.com]

Isotopic Labeling of Mandelic Acid: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the isotopic labeling of mandelic acid, a crucial technique for advanced research in drug metabolism, pharmacokinetics, and analytical chemistry. Mandelic acid, an alpha-hydroxy acid, serves as a key metabolite of industrial compounds like styrene (B11656) and is a valuable chiral building block in pharmaceutical synthesis. The introduction of stable isotopes such as Deuterium (B1214612) (²H), Carbon-13 (¹³C), and Oxygen-18 (¹⁸O) into its structure provides a powerful tool for tracing its metabolic fate, elucidating reaction mechanisms, and enabling precise quantification in complex biological matrices.

Applications of Isotopically Labeled Mandelic Acid

The primary application of isotopically labeled mandelic acid is in quantitative bioanalysis using isotope dilution mass spectrometry.[1] By using a heavy-isotope-labeled version of the analyte as an internal standard, researchers can correct for variations in sample preparation and instrument response, leading to highly accurate and precise measurements.[2]

Key Applications Include:

-

Pharmacokinetic Studies: Labeled mandelic acid allows for the precise tracking of its absorption, distribution, metabolism, and excretion (ADME) without the need for radiolabeling.[1][3]

-

Metabolic Pathway Elucidation: Stable isotopes are instrumental in tracing the transformation of mandelic acid and its precursors in biological systems, helping to identify metabolites and understand enzymatic processes.[1]

-

Biological Monitoring: Deuterated mandelic acid is widely used as an internal standard for quantifying mandelic acid in the urine of workers, which serves as a key biomarker for occupational exposure to styrene.[4]

-

Mechanistic Studies: Isotope effects can be studied to understand the mechanisms of enzymatic reactions and chemical transformations involving mandelic acid.

Synthesis and Experimental Protocols

The synthesis of isotopically labeled mandelic acid involves incorporating a heavy isotope at a specific position in the molecule. While various general methods for isotopic labeling exist, the following protocols are adapted from established syntheses of unlabeled mandelic acid and general isotopic labeling principles.

Carbon-13 (¹³C) Labeling

A common strategy for ¹³C labeling is to start with a ¹³C-labeled precursor. The synthesis of α-¹³C-mandelic acid can be achieved from α-¹³C-α,α-dibromoacetophenone, based on a well-documented procedure for the unlabeled analogue.[5]

Experimental Protocol: Synthesis of α-¹³C-Mandelic Acid

This protocol is adapted from the synthesis of unlabeled mandelic acid from dibromoacetophenone.[5]

-

Preparation of ¹³C-labeled Phenylglyoxal (Intermediate): The starting material, α-¹³C-α,α-dibromoacetophenone, is first hydrolyzed to form the intermediate phenylglyoxal-¹³C.

-

Hydrolysis to Mandelic Acid: In a flask equipped with a mechanical stirrer, dissolve 156 g (3.9 moles) of sodium hydroxide (B78521) in 1.4 L of water. Warm the solution to 60°C.

-

Reaction: Begin vigorous stirring and slowly add the α-¹³C-phenylglyoxal intermediate. The addition should be controlled to maintain the temperature below 65°C. Continue stirring for an additional hour at 65°C.

-

Acidification: After cooling, acidify the solution with concentrated hydrochloric acid.

-

Extraction: Extract the resulting aqueous solution with diethyl ether. A continuous extractor is recommended for optimal recovery.[5]

-

Purification: Remove the ether by distillation. The crude ¹³C-mandelic acid can be further purified by recrystallization from benzene (B151609) to yield the final product.

Caption: Workflow for the synthesis of α-¹³C-Mandelic Acid.

Deuterium (²H) Labeling

Deuterated mandelic acid, particularly with deuterium on the phenyl ring (mandelic acid-d₅), is a preferred internal standard for mass spectrometry.[6] This is typically achieved through catalytic hydrogen-deuterium (H-D) exchange reactions on the final molecule or a late-stage intermediate.[7]

Experimental Protocol: Synthesis of Mandelic Acid-d₅

This is a general procedure based on palladium-catalyzed H-D exchange.[7]

-

Reaction Setup: In a reaction vessel suitable for pressure, combine mandelic acid, a palladium catalyst (e.g., 10% Pd/C), and a deuterium source, typically deuterated water (D₂O).

-

In-situ D₂ Gas Generation: Add a reducing agent like aluminum powder to the D₂O to generate D₂ gas in situ. This creates the necessary deuterating atmosphere.[7]

-

Heating: Heat the reaction mixture to facilitate the exchange. Temperatures around 135°C have been reported for similar H-D exchange reactions on aromatic rings.[7]

-

Monitoring: The reaction progress can be monitored by taking small aliquots and analyzing them via NMR or MS to determine the degree of deuterium incorporation.

-

Workup: Once the desired level of deuteration is achieved, cool the reaction, filter off the catalyst, and remove the solvent.

-

Purification: The resulting mandelic acid-d₅ can be purified using standard techniques such as recrystallization.

Oxygen-18 (¹⁸O) Labeling

Labeling the carboxylic acid group of mandelic acid with ¹⁸O can be accomplished through acid-catalyzed oxygen exchange with ¹⁸O-enriched water (H₂¹⁸O).[8] This method allows for the incorporation of two ¹⁸O atoms into the carboxyl group.

Experimental Protocol: Synthesis of Carboxyl-¹⁸O₂-Mandelic Acid

This protocol is based on general acid-catalyzed exchange principles.[8][9]

-

Dissolution: Dissolve mandelic acid in a dilute acid solution (e.g., HCl or TFA) prepared with a high concentration of H₂¹⁸O (e.g., 50-95% enriched).

-

Incubation: Incubate the solution at room temperature. The exchange reaction is relatively slow and may take several days to reach equilibrium.[9] For complete labeling, incubation for up to 11 days may be necessary.[8]

-

Monitoring: The incorporation of ¹⁸O can be tracked over time using mass spectrometry, observing the shift in the molecular weight of mandelic acid by +2 (for one ¹⁸O) and +4 (for two ¹⁸O) mass units.

-

Isolation: Once equilibrium is reached, the solvent can be removed under vacuum (lyophilization) to isolate the ¹⁸O₂-mandelic acid product. Further purification is typically not required if the starting material was pure.

Metabolic Pathways of Mandelic Acid

Isotopically labeled mandelic acid is essential for studying its metabolic pathways in various organisms.

Human Metabolism of Styrene

In humans, mandelic acid is a major metabolite of styrene, an industrial chemical.[10] The metabolic pathway proceeds through several key intermediates. Tracing studies using labeled compounds have been crucial in defining this pathway.[4]

Caption: Major metabolic pathway of styrene in humans.

Bacterial Degradation Pathway

Certain bacteria, such as those from the Pseudomonas genus, can utilize mandelic acid as a carbon source. The most well-studied degradation pathway involves a series of enzymatic conversions to benzoic acid, which then enters central metabolism.[11]

Caption: Mandelic acid degradation pathway in P. putida.

An alternative pathway has been identified in Pseudomonas convexa, which involves hydroxylation of the phenyl ring as an initial step.[12]

Quantitative Data and Analysis

The use of isotopically labeled mandelic acid as an internal standard is crucial for accurate quantification. Below are tables summarizing relevant data from the literature.

Table 1: Analytical Method Performance for Mandelic Acid in Urine

| Analyte | Method | Internal Standard | Limit of Quantification (LOQ) | Reference |

|---|---|---|---|---|

| Mandelic Acid | GC/MS | - | 1.25 µg/mL | [13] |

| Phenylglyoxylic Acid | GC/MS | - | 1.25 µg/mL |[13] |

Table 2: Stereochemistry of Mandelic Acid Metabolites

| Exposure Source | Organism | R/S Isomer Ratio | Notes | Reference |

|---|---|---|---|---|

| Ethylbenzene (B125841) | Human/Rat | R-enantiomer only | Stereospecific metabolism | [4] |

| Styrene | Human (occupational) | 1.14 - 1.27 | Essentially racemic | [4] |

| Synthetic Racemate | - | 1.03 | Control measurement |[4] |

Analytical Workflow Example

The standard workflow for analyzing mandelic acid in a biological sample like urine involves sample preparation, derivatization, and analysis by Gas Chromatography-Mass Spectrometry (GC-MS), using a deuterated internal standard.

Caption: General workflow for urine analysis using GC-MS.

This technical guide summarizes the essential aspects of synthesizing and applying isotopically labeled mandelic acid. These techniques are indispensable for researchers requiring high precision and accuracy in metabolic studies and quantitative bioanalysis.

References

- 1. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The metabolism of ethylbenzene and styrene to mandelic acid: stereochemical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Quantitative gas chromatographic mass spectrometric determination of mandelic acid in blood plasma. Comparison of deuterated and homologous internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Acid-catalyzed oxygen-18 labeling of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Acid-Catalyzed Oxygen-18 Labeling of Peptides for Proteomics Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. Involvement of 4-hydroxymandelic acid in the degradation of mandelic acid by Pseudomonas convexa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Mandelic Acid-2,3,4,5,6-d5: A Technical Guide for Use as an Analytical Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Mandelic acid-2,3,4,5,6-d5 (Mandelic acid-d5), a deuterated analog of mandelic acid, and its application as an analytical standard. Due to its chemical and isotopic properties, Mandelic acid-d5 is an invaluable tool in quantitative analytical methodologies, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). Its primary function is as an internal standard to ensure the accuracy and precision of analytical results by correcting for variations during sample preparation and analysis. This guide will cover the physicochemical properties, common applications, detailed experimental protocols for its use in biological matrices, and relevant metabolic pathways.

Introduction

Mandelic acid (C₆H₅CH(OH)COOH) is an aromatic alpha-hydroxy acid that plays a role in various biochemical processes. It is a metabolite of styrene (B11656) and ethylbenzene, making its quantification in biological fluids a key biomarker for occupational and environmental exposure assessment.[1] Furthermore, derivatives of mandelic acid are formed during the metabolism of crucial catecholamines like adrenaline (epinephrine) and noradrenaline (norepinephrine).

In the realm of analytical chemistry, especially in pharmacokinetic and metabolic studies, the use of stable isotope-labeled internal standards is the gold standard for achieving the highest level of accuracy and precision. This compound, with five deuterium (B1214612) atoms on the phenyl ring, serves as an ideal internal standard for the quantification of endogenous or exogenous mandelic acid. Its physical and chemical properties are nearly identical to the unlabeled analyte, but it is distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer.

Physicochemical Properties and Specifications

Mandelic acid-d5 is a white crystalline solid soluble in water and polar organic solvents. Its key properties are summarized in the table below. While specific values may vary slightly between suppliers, the following table provides representative data.

| Property | Value |

| Chemical Formula | C₈H₃D₅O₃ |

| Molecular Weight | 157.18 g/mol |

| CAS Number | 70838-71-0 |

| Appearance | White Crystalline Powder |

| Purity | ≥95% to ≥99% (method dependent) |

| Isotopic Enrichment | Typically ≥98% atom % D |

| Solubility | Soluble in water, polar organic solvents |

Applications in Research and Drug Development

The primary application of Mandelic acid-d5 is as an internal standard in analytical methods to quantify mandelic acid in various biological matrices, including urine and plasma.[2] This is crucial in several research areas:

-

Biomonitoring of Occupational and Environmental Exposure: Mandelic acid is a well-established biomarker for exposure to styrene and ethylbenzene. Accurate quantification using a deuterated internal standard is essential for assessing workplace safety and environmental health risks.

-

Pharmacokinetic Studies: In the development of drugs that are metabolized to mandelic acid or its derivatives, Mandelic acid-d5 is used to precisely measure the concentration of the metabolite over time, providing critical data on absorption, distribution, metabolism, and excretion (ADME).

-

Metabolic Research: As a downstream metabolite of catecholamines, the accurate measurement of mandelic acid can provide insights into various physiological and pathological conditions.

-

Clinical Chemistry: Quantification of mandelic acid and related compounds can be important in the diagnosis and monitoring of certain metabolic disorders.

Experimental Protocols

The following are detailed methodologies for the quantification of mandelic acid in human urine using this compound as an internal standard. These protocols are based on established methods and can be adapted for specific laboratory instrumentation and requirements.

Quantification of Mandelic Acid in Urine by LC-MS/MS

This protocol describes a "dilute-and-shoot" method, which is valued for its simplicity and high throughput.

4.1.1. Materials and Reagents

-

This compound (Internal Standard, IS)

-

Mandelic acid (Analytical Standard)

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Human urine samples

-

0.22 µm syringe filters

4.1.2. Preparation of Standard and Internal Standard Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of Mandelic acid and Mandelic acid-d5 into separate 10 mL volumetric flasks.

-

Dissolve in methanol and bring to volume.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions by serially diluting the Mandelic acid primary stock solution with a 50:50 mixture of methanol and water to achieve concentrations ranging from 10 ng/mL to 1000 ng/mL.

-

-

Internal Standard Working Solution (100 ng/mL):

-

Dilute the Mandelic acid-d5 primary stock solution with a 50:50 mixture of methanol and water.

-

4.1.3. Sample Preparation

-

Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.

-

To 200 µL of each urine sample, calibrator, and quality control sample, add 50 µL of the 100 ng/mL Mandelic acid-d5 internal standard working solution.

-

Add 750 µL of ultrapure water.

-

Vortex the mixture thoroughly.

-

Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial.[3]

4.1.4. LC-MS/MS Instrumental Conditions

-

LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution:

-

0-1 min: 5% B

-

1-5 min: Linear gradient to 95% B

-

5-6 min: Hold at 95% B

-

6.1-8 min: Return to 5% B and equilibrate.

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

-

MRM Transitions (example):

-

Mandelic acid: Precursor ion (m/z) 151.1 → Product ion (m/z) 107.1

-

Mandelic acid-d5: Precursor ion (m/z) 156.1 → Product ion (m/z) 112.1

-

4.1.5. Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.

-

Determine the concentration of mandelic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Quantification of Mandelic Acid in Urine by GC-MS

This protocol involves a derivatization step to increase the volatility of mandelic acid for gas chromatography.

4.2.1. Materials and Reagents

-

This compound (Internal Standard, IS)

-

Mandelic acid (Analytical Standard)

-

Ethyl acetate (B1210297) (GC grade)

-

Hydrochloric acid (HCl)

-

Sodium chloride (NaCl)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (derivatizing agent)

-

Pyridine (GC grade)

-

Human urine samples

4.2.2. Preparation of Standard and Internal Standard Solutions

-

Prepare stock and working solutions of mandelic acid and Mandelic acid-d5 in a suitable organic solvent like methanol or ethyl acetate.

4.2.3. Sample Preparation and Derivatization

-

To 1 mL of urine, add a known amount of the Mandelic acid-d5 internal standard solution.

-

Acidify the urine sample to a pH of approximately 1-2 with HCl.

-

Saturate the sample with NaCl to improve extraction efficiency.

-

Extract the mandelic acid and the internal standard with 3 mL of ethyl acetate by vortexing for 2 minutes.

-

Centrifuge the sample to separate the layers.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen.

-

To the dried residue, add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine.

-

Cap the vial tightly and heat at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.

-

Cool the sample to room temperature before injection into the GC-MS.

4.2.4. GC-MS Instrumental Conditions

-

GC System: A gas chromatograph equipped with a mass selective detector.

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 1 minute.

-

Ramp to 280°C at 15°C/min.

-

Hold at 280°C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MSD Interface Temperature: 280°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Monitor characteristic ions for the TMS-derivatives of mandelic acid and Mandelic acid-d5.

-

4.2.5. Data Analysis

-

Similar to the LC-MS/MS method, quantify mandelic acid based on the peak area ratio of the analyte to the internal standard against a calibration curve.

Metabolic Pathways

Understanding the metabolic context of mandelic acid is crucial for interpreting analytical results. Below are diagrams of key pathways involving mandelic acid.

The Mandelate Pathway

This pathway describes the degradation of mandelate, primarily in microorganisms.

Caption: The Mandelate Degradation Pathway.

Catecholamine Metabolism to Vanillylmandelic Acid (VMA)

Mandelic acid derivatives are end-products of the metabolism of the neurotransmitters epinephrine (B1671497) and norepinephrine.

Caption: Metabolism of Epinephrine and Norepinephrine.

Conclusion

This compound is an essential analytical tool for researchers, scientists, and drug development professionals who require accurate and precise quantification of mandelic acid. Its use as an internal standard in mass spectrometry-based methods significantly enhances the reliability of analytical data. The experimental protocols provided in this guide offer a solid foundation for the implementation of robust analytical methods. Furthermore, an understanding of the metabolic pathways in which mandelic acid is involved provides the necessary context for the interpretation of the obtained results. As with any analytical standard, it is crucial to obtain a certificate of analysis from the supplier to confirm its purity and isotopic enrichment.

References

- 1. Determination of mandelic acid and phenylglyoxylic acid in the urine and its use in monitoring of styrene exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CN103869012A - Measuring method for mandelic acid in urine by liquid chromatography-tandem mass spectrometry - Google Patents [patents.google.com]

Safety data sheet for "Mandelic acid-d5"

An In-depth Technical Guide for Researchers and Drug Development Professionals

This document provides a comprehensive safety and technical overview of Mandelic Acid-d5. It is intended for researchers, scientists, and professionals in the field of drug development who may handle this compound. This guide details the toxicological, physical, and chemical properties, as well as essential safety protocols and experimental methodologies.

Section 1: Chemical Identification and Properties

Mandelic acid-d5 is the deuterated form of mandelic acid, an aromatic alpha-hydroxy acid. The deuterium (B1214612) labeling is on the phenyl group. The safety profile of Mandelic Acid-d5 is expected to be closely aligned with that of its non-deuterated counterpart, with the primary physical difference being its molecular weight.

Table 1: Chemical and Physical Properties

| Property | Value | Reference |

| Product Name | (±)-Mandelic-2,3,4,5,6-d5 Acid | [1] |

| CAS Number | 70838-71-0 | [1] |

| Molecular Formula | C₈H₃D₅O₃ | [2] |

| Molecular Weight | 157.18 g/mol | [2] |

| Appearance | White crystalline powder | [3] |

| Melting Point | 119-121 °C | [4] |

| Solubility | Soluble in water, alcohol, and ether. | [3][5] |

| Stability | Stable under normal conditions. Sensitive to light; darkens and decomposes on prolonged exposure. | [6][7] |

Section 2: Hazard Identification and Toxicological Summary

Mandelic acid is classified as causing serious eye damage.[8] It may also cause skin and respiratory irritation.[7] The toxicological properties of the deuterated form have not been fully investigated, but are presumed to be similar to the non-deuterated compound.

Table 2: Toxicological Data

| Test | Species | Route | Value | Reference |

| Acute Oral Toxicity (LD50) | Rat | Oral | > 5000 mg/kg | [9] |

| Skin Irritation/Corrosion | - | - | Not classified as a skin irritant, though contact may cause irritation in some individuals. | [10][11] |

| Serious Eye Damage/Irritation | - | - | Causes serious eye damage (GHS Category 1). | [8][10][11] |

| Respiratory/Skin Sensitization | - | - | No sensitizing effects are known. | [12] |

| Carcinogenicity | - | - | Not listed by IARC, NTP, or OSHA. | [12] |

Section 3: Experimental Protocols

The toxicological data presented in safety data sheets are typically generated using standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are outlines of the methodologies likely employed to assess the hazards of mandelic acid.

Acute Oral Toxicity - OECD Guideline 423 (Acute Toxic Class Method)

This method is used to estimate the LD50 and classify a substance based on its acute oral toxicity.

-

Principle: A stepwise procedure with a limited number of animals per step is used. The outcome of each step determines the subsequent step. The method aims to classify the substance into a toxicity class rather than determining a precise LD50.[13][14]

-

Animal Model: Typically, young adult female rats are used.[15]

-

Procedure:

-

Animals are fasted prior to administration of the substance.[16]

-

The substance is administered orally via gavage in a single dose.[16]

-

A starting dose (e.g., 300 mg/kg) is selected based on available information.[15]

-

A group of animals is dosed at the selected level.

-

The animals are observed for mortality and clinical signs of toxicity for at least 14 days.[15]

-

The number of mortalities within a defined period determines the next step: dosing at a lower or higher fixed dose level or concluding the test.[14]

-

Skin Irritation - OECD Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method)

This in vitro method is used to identify substances that cause skin irritation.

-

Principle: The test substance is applied topically to a three-dimensional reconstructed human epidermis (RhE) model, which mimics the upper layers of human skin.[3][17] Irritant chemicals cause damage to the cells, which is measured by a decrease in cell viability.[18]

-

Procedure:

-

The test substance is applied to the surface of the RhE tissue.[18]

-

After a defined exposure period (e.g., 60 minutes), the substance is removed by washing.[18]

-

The tissue is incubated for a post-exposure period (e.g., 42 hours).[18]

-

Cell viability is assessed by the enzymatic conversion of a vital dye (MTT) into a colored formazan (B1609692) salt, which is then measured spectrophotometrically.[17][18]

-

A substance is identified as an irritant if the cell viability is reduced below a certain threshold (≤ 50%) compared to negative controls.[18]

-

Serious Eye Damage/Irritation - OECD Guideline 405 (Acute Eye Irritation/Corrosion)

This in vivo test evaluates the potential of a substance to cause eye irritation or serious eye damage.

-

Principle: The test substance is applied in a single dose to one eye of an experimental animal, with the untreated eye serving as a control.[12] The degree of eye irritation/corrosion is then evaluated and scored at specific intervals.[12]

-

Animal Model: The albino rabbit is the preferred species.[2]

-

Procedure:

-

A small amount of the test substance is instilled into the conjunctival sac of one eye.[2]

-

The eyes are examined at 1, 24, 48, and 72 hours after application.[6][19]

-

Ocular lesions, including effects on the cornea, iris, and conjunctiva, are scored.

-

The duration of observation can be extended up to 21 days to assess the reversibility of the effects.[12][19]

-

The use of analgesics and anesthetics is recommended to minimize animal pain and distress.[2]

-

Section 4: Handling, Storage, and First Aid

Handling and Personal Protective Equipment (PPE)

-

Handle in a well-ventilated area.[1]

-

Avoid formation of dust and aerosols.[1]

-

Wear appropriate protective clothing, including chemical-resistant gloves and a lab coat.[1]

-

Use tightly fitting safety goggles or a face shield.[1]

-

Wash hands thoroughly after handling.[10]

Storage

-

Store in a cool, dry, and well-ventilated place.[1]

-

Keep the container tightly closed.[1]

-

Protect from light.[7]

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.[7]

First Aid Measures

-